
TG101209
Vue d'ensemble
Description
TG101209 est un inhibiteur de petite molécule qui cible sélectivement la Janus kinase 2 (JAK2). Il a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies myéloprolifératives et de certains types de cancers. Le composé est connu pour sa capacité à inhiber la voie de signalisation JAK-STAT, qui joue un rôle crucial dans la prolifération cellulaire, la différenciation et l'apoptose .
Mécanisme D'action
Target of Action
TG101209, also known as N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme . JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of many hematopoietic cytokines .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 enzyme and preventing its activation . This inhibition blocks the phosphorylation of the JAK2 enzyme and its downstream targets, including STAT3 and STAT5 .
Biochemical Pathways
The primary pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK2, this compound disrupts the activation of STAT3 and STAT5, which are critical for transmitting anti-apoptotic, proliferative, and differentiation signals . This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
This compound has been shown to have significant anti-tumor effects. It inhibits the growth of cells expressing the JAK2V617F or MPLW515L mutations, induces G2/M cell cycle arrest, and promotes apoptosis . Furthermore, this compound has been found to have a chemotherapeutic sensitizing effect, enhancing the anti-tumor activity of other chemotherapeutic agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines can affect the activity of JAK2 and thus the effectiveness of this compound . Additionally, the pH and composition of the gastrointestinal tract can impact the absorption and bioavailability of orally administered this compound
Analyse Biochimique
Biochemical Properties
TG101209 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of JAK2, a tyrosine kinase that plays a central role in the signaling of many hematopoietic cytokines . This compound inhibits the growth of Ba/F3 cells expressing JAK2V617F or MPLW515L mutations with an IC50 of 200 nM . It induces cell cycle arrest and apoptosis in acute myeloid leukemia cell lines expressing human JAK2V617F, and inhibits the phosphorylation of JAK2V617F, STAT5, and STAT3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of Burkitt lymphoma cells by inducing apoptosis and differentiation toward mature B cells . It also suppresses the growth of hematopoietic progenitors carrying JAK2V617F or MPLW515K/L mutations . In lung cancer cells, this compound inhibits the activation of STAT3 and the expression of survivin, a protein that inhibits apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound inhibits the JAK2/STAT3/c-MYB signaling axis, which is a major oncogenic signaling event involved in the development of Burkitt lymphoma . By suppressing this signaling axis and crosstalk between downstream signaling pathways, this compound exerts its anti-lymphoma role .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It induces apoptosis in human erythroleukemia (HEL) cells expressing JAK2V617F homozygously at 24 hours . It also suppresses tumor growth and prolongs the overall survival of mice bearing Burkitt lymphoma cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In SCID mice injected intravenously with Ba/F3-JAK2V617F cells, administration of two oral doses of this compound (50 mg/kg) resulted in a marked decrease in STAT5 phosphorylation in splenic tumors 5 hours post-administration .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway, a central signaling pathway by cytokine receptors that is critical in blood lineage development and the immune response . It inhibits the constitutive activation of this pathway, which may transmit anti-apoptotic, proliferative, and differentiation signals and contribute to tumor development, invasion, and metastasis .
Méthodes De Préparation
La synthèse de TG101209 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse commence généralement par la préparation de la 5-méthylpyrimidine-2,4-diamine, qui est ensuite modifiée par diverses réactions chimiques pour introduire des groupes fonctionnels tels que le p-(4-méthylpipérazin-1-yl)phényle et le m-(tert-butylsulfamoyl)phényle . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
TG101209 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement son activité biologique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines de ses applications notables comprennent :
Recherche sur le cancer : this compound a montré une activité antitumorale significative dans diverses lignées cellulaires cancéreuses, notamment le lymphome de Burkitt et la leucémie aiguë myéloïde. .
Maladies myéloprolifératives : Le composé est efficace pour traiter les maladies myéloprolifératives en ciblant les mutations JAK2 telles que JAK2V617F et MPLW515L/K.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement JAK2, une tyrosine kinase impliquée dans la voie de signalisation JAK-STAT. Cette inhibition empêche la phosphorylation et l'activation des molécules de signalisation en aval telles que STAT3 et STAT5, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose . Le composé affecte également d'autres voies de signalisation, y compris l'intercommunication entre l'apoptose et l'autophagie .
Applications De Recherche Scientifique
In Vitro Studies
-
Multiple Myeloma :
- TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .
- Burkitt Lymphoma :
-
Lung Cancer :
- This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .
- Chronic Myeloid Leukemia :
In Vivo Studies
- Animal Models :
- Combination Therapies :
Data Tables
Cancer Type | Mechanism | Efficacy Observed | Combination Potential |
---|---|---|---|
Multiple Myeloma | JAK2 inhibition leading to apoptosis | Significant cytotoxicity observed | Synergistic with PI3K inhibitors |
Burkitt Lymphoma | Induction of apoptosis and differentiation | Effective growth inhibition | Synergistic with doxorubicin |
Lung Cancer | Radiosensitization | Increased sensitivity to radiation | Effective when combined with radiation |
Chronic Myeloid Leukemia | Targeting BCR-ABL resistant cells | Reduced cell viability | Bone-targeted formulations enhance efficacy |
Case Studies
-
Multiple Myeloma Case Study :
A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases . -
Burkitt Lymphoma Case Study :
In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .
Comparaison Avec Des Composés Similaires
TG101209 est souvent comparé à d'autres inhibiteurs de JAK2, tels que le ruxolitinib et le SAR302503 (TG101348). Bien que tous ces composés ciblent JAK2, this compound est unique en termes de sélectivité et de puissance. Il a montré un meilleur ciblage de la myélofibrose primaire par rapport au ruxolitinib et présente une activité significative contre les mutations JAK2V617F et MPLW515L/K . D'autres composés similaires incluent :
Ruxolitinib : Un autre inhibiteur de JAK2 utilisé dans le traitement des maladies myéloprolifératives.
SAR302503 (TG101348) : Un inhibiteur de JAK2 avec un mécanisme d'action similaire mais une structure chimique différente.
This compound se distingue par son profil inhibiteur spécifique et son potentiel de thérapie combinée avec d'autres inhibiteurs, tels que les inhibiteurs de PI3K .
Activité Biologique
TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.
This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.
Key Pathways Affected
- JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.
- Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .
- Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .
Burkitt Lymphoma
In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:
- Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .
- Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .
Table 1: Effects of this compound on Burkitt Lymphoma Cells
Parameter | Result |
---|---|
IC50 for Raji Cells | ~6 μM |
Apoptosis Induction | Increased cleaved caspase-3 levels |
Cell Cycle Arrest | G2/M phase accumulation |
Synergy with Doxorubicin | Enhanced anti-tumor activity |
Chronic Myeloid Leukemia
This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:
- Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .
- Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .
Table 2: Efficacy of this compound in CML Models
Model Type | Treatment Dose | Outcome |
---|---|---|
Murine CML Model | 40 mg/kg | Extended survival |
Resistance to BCR-ABL | Targeted this compound | Significant growth inhibition |
Clinical Implications and Case Studies
Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .
Case Study Highlights
- Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.
- Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .
Propriétés
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDOKQYTTYUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587364 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-14-4 | |
Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TG101209?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].
Q2: How does this compound interact with JAK2?
A2: this compound binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].
Q3: What are the downstream effects of JAK2 inhibition by this compound?
A3: Inhibition of JAK2 by this compound leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.
Q4: How does this compound affect cell proliferation and survival?
A4: this compound induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.
Q5: How do structural modifications of this compound affect its activity?
A5: Specific structural modifications on this compound can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].
Q6: Are there any known dual-activity inhibitors based on the this compound scaffold?
A6: Yes, research has led to the development of MA2-014, a derivative of this compound, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of this compound in rodent models [].
Q8: How does the concentration of this compound in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?
A8: Research suggests a correlation between bone marrow concentration of this compound and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].
Q9: In which disease models has this compound shown preclinical efficacy?
A9: this compound has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].
Q10: What is the evidence for the efficacy of this compound in lung cancer models?
A10: In vitro and in vivo studies have shown that this compound enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].
Q11: How effective is this compound against myeloproliferative neoplasms (MPNs)?
A11: this compound effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.
Q12: Can this compound overcome resistance to other therapies?
A12: Research suggests that this compound, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].
Q13: Has this compound been evaluated in clinical trials?
A13: While the provided literature doesn't cite completed clinical trials for this compound, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.